1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine
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Overview
Description
1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C19H20FN5O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.16010306 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Binding and Antagonism
1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine has shown potential in receptor binding studies. Compounds with similar structures have demonstrated potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This suggests possible applications in neuropsychiatric disorders where these receptors play a crucial role (Perregaard et al., 1992).
Structural Analysis and Synthesis
The compound's structural analogs have been synthesized and characterized, providing insights into its potential stability and reactivity. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a structurally related compound, was synthesized and its structure confirmed by X-ray diffraction, suggesting similar possibilities for the target compound (Sanjeevarayappa et al., 2015).
Potential in Treating Neurological Disorders
Related compounds have been studied for their neuroleptic activities, with some showing potent activity comparable to known neuroleptics like haloperidol. This indicates potential applications in developing treatments for various neurological and psychiatric conditions (Sato et al., 1978).
Antitumor Activity
Compounds with similar chemical structures have demonstrated significant antitumor activity against various tumor cells. This suggests potential therapeutic applications of this compound in oncology (Naito et al., 2005).
Antimicrobial and Antifungal Properties
Research on structurally similar compounds has shown moderate to significant antimicrobial and antifungal activities. These findings open up possibilities for the compound to be used in treating various bacterial and fungal infections (Khan et al., 2021).
Enzyme Inhibition and Drug Development
This compound's analogs have been evaluated for their inhibitory effects on enzymes like butyrylcholinesterase, which are significant in the development of drugs for diseases like Alzheimer's (Khalid et al., 2016).
Mechanism of Action
Future Directions
The broad range of chemical and biological properties of imidazole has made it an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the future directions in this field could involve the development of new imidazole derivatives with improved efficacy and safety profiles.
Properties
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c20-15-6-2-1-5-14(15)19-23-16(27-24-19)7-8-17(26)25-11-3-4-13(12-25)18-21-9-10-22-18/h1-2,5-6,9-10,13H,3-4,7-8,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQSSMWZROKMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3F)C4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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